8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine
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Overview
Description
8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine is a chemical compound with the molecular formula C6H6BrN5. It is a member of the pyrazolo[1,5-a][1,3,5]triazine family, characterized by a fused ring structure that includes both pyrazole and triazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine typically involves the bromination of 7-methylpyrazolo[1,5-a][1,3,5]triazine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative of the original compound .
Scientific Research Applications
8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting kinase enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for novel materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the fused ring structure play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application, but it often involves inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
7-methylpyrazolo[1,5-a][1,3,5]triazine: Lacks the bromine atom, which can significantly alter its reactivity and applications.
8-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
8-bromo-7-ethylpyrazolo[1,5-a][1,3,5]triazin-4-amine: The ethyl group instead of the methyl group can affect its steric and electronic properties.
Uniqueness
8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. Its specific structure also makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
CAS No. |
1783317-66-7 |
---|---|
Molecular Formula |
C6H6BrN5 |
Molecular Weight |
228 |
Purity |
95 |
Origin of Product |
United States |
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